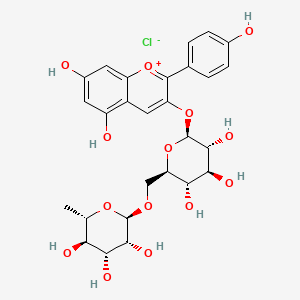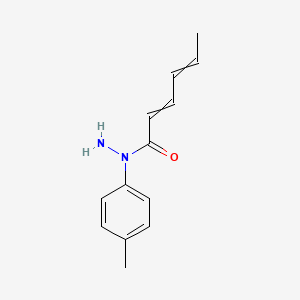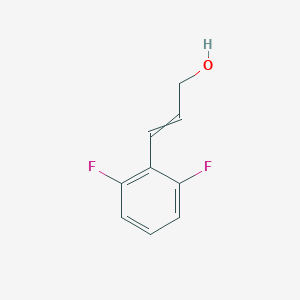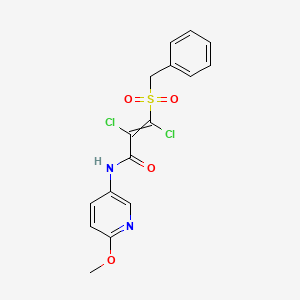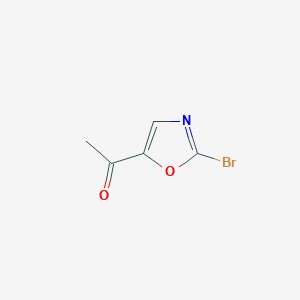
Neodymium(Iii) 2,4-Pentanedionate (Reo)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium(III) 2,4-pentanedionate, also known as neodymium acetylacetonate, is a coordination compound with the chemical formula C15H21NdO6. It is a rare earth metal complex where neodymium is coordinated with three 2,4-pentanedionate ligands. This compound is commonly used in various scientific and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Neodymium(III) 2,4-pentanedionate can be synthesized by reacting neodymium chloride with acetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
NdCl3+3C5H8O2+3NaOH→Nd(C5H7O2)3+3NaCl+3H2O
Industrial Production Methods
In industrial settings, neodymium(III) 2,4-pentanedionate is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
Neodymium(III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state neodymium complexes.
Reduction: It can be reduced to form lower oxidation state neodymium complexes.
Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield neodymium(IV) complexes, while reduction may produce neodymium(II) complexes. Substitution reactions result in the formation of new neodymium complexes with different ligands.
科学研究应用
Neodymium(III) 2,4-pentanedionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is utilized in the study of biological systems and as a probe for investigating metal-ligand interactions.
Industry: Neodymium(III) 2,4-pentanedionate is employed in the production of high-performance magnets, optical materials, and electronic devices.
作用机制
The mechanism of action of neodymium(III) 2,4-pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The neodymium ion acts as a Lewis acid, accepting electron pairs from the ligands. This coordination can influence the reactivity and properties of the compound, making it useful in catalytic and other applications. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
相似化合物的比较
Similar Compounds
- Lanthanum(III) 2,4-pentanedionate
- Cerium(III) 2,4-pentanedionate
- Praseodymium(III) 2,4-pentanedionate
Uniqueness
Neodymium(III) 2,4-pentanedionate is unique due to its specific electronic configuration and the resulting magnetic and optical properties. Compared to other rare earth metal 2,4-pentanedionates, neodymium(III) 2,4-pentanedionate exhibits distinct catalytic activity and stability, making it particularly valuable in various applications.
属性
分子式 |
C15H21NdO6 |
|---|---|
分子量 |
441.56 g/mol |
IUPAC 名称 |
neodymium(3+);4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
InChI 键 |
BDEXOUZTFQVNOF-UHFFFAOYSA-K |
规范 SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Nd+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)
![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)

